4-Borono-2,3-dichlorobenzoic acid
Description
The exact mass of the compound 4-Borono-2,3-dichlorobenzoic acid is 233.9657942 g/mol and the complexity rating of the compound is 226. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Borono-2,3-dichlorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Borono-2,3-dichlorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-borono-2,3-dichlorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BCl2O4/c9-5-3(7(11)12)1-2-4(6(5)10)8(13)14/h1-2,13-14H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUFTOFUMFTBBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C(=O)O)Cl)Cl)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BCl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Ascendancy of Arylboronic Acids in Organic Synthesis
Arylboronic acids, organic compounds featuring a boronic acid functional group (-B(OH)₂) attached to an aromatic ring, have become indispensable reagents in modern organic chemistry. bdhscanada.comwikipedia.org Their prominence is largely attributed to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. researchgate.netmackenzie.br This reaction, along with other transition metal-catalyzed cross-coupling reactions, allows for the efficient and selective connection of different molecular fragments, a cornerstone of complex molecule synthesis. bdhscanada.com
Beyond their utility in carbon-carbon bond formation, arylboronic acids are valued for their stability, low toxicity, and ease of handling compared to many other organometallic reagents. bdhscanada.com Their applications extend to the formation of carbon-heteroatom bonds, and they are utilized in diverse fields such as materials science for the development of supramolecular structures and in medicinal chemistry as enzyme inhibitors and sensors. researchgate.netmackenzie.br The ability to fine-tune the electronic and steric properties of the aromatic ring by introducing various substituents further enhances their versatility. mackenzie.br
Dihalogenated Benzoic Acids: Privileged Scaffolds in Chemical Design
Benzoic acid and its derivatives are naturally occurring compounds and widely used additives. nih.gov Dihalogenated benzoic acids, in particular, represent a class of "privileged scaffolds" in medicinal chemistry and materials science. The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. The presence of two halogen atoms on the benzoic acid ring provides several advantages.
4 Borono 2,3 Dichlorobenzoic Acid: a Convergence of Functionality and Potential
4-Borono-2,3-dichlorobenzoic acid is a prime example of a multifunctional aromatic compound, integrating the key features of both arylboronic acids and dihalogenated benzoic acids. This structural hybridity endows it with significant research potential. The boronic acid group provides a reactive site for Suzuki-Miyaura cross-coupling, enabling the introduction of a wide array of aryl or vinyl substituents at the 4-position. Simultaneously, the two chlorine atoms at the 2- and 3-positions offer opportunities for sequential and selective functionalization.
This trifunctionality allows for a modular and convergent approach to the synthesis of highly substituted and complex aromatic compounds. For instance, one could envision a synthetic strategy where the boronic acid is first utilized in a coupling reaction, followed by selective modification at one or both of the chloro-positions. The carboxylic acid group can also be engaged in various transformations, such as esterification or amidation, further expanding the molecular diversity that can be accessed from this single starting material.
Charting the Course for Multifunctional Aromatic Compounds
Precursor Synthesis: Halogenation and Carboxylation Routes to Dichlorobenzoic Acid Cores
The synthesis of the 2,3-dichlorobenzoic acid core is a critical first step. Various methods have been developed to achieve this, starting from different precursors and employing a range of chemical transformations.
Electrophilic Aromatic Substitution for Halogen Introduction
Electrophilic aromatic substitution is a fundamental process for introducing halogen atoms onto a benzene (B151609) ring. However, the direct halogenation of benzoic acid is not a suitable method for preparing 2,3-dichlorobenzoic acid. The carboxyl group (-COOH) is a deactivating and meta-directing group for electrophilic substitution reactions. youtube.comaakash.ac.in Consequently, the halogenation of benzoic acid, for instance with bromine in the presence of a Lewis acid catalyst like ferric bromide, yields primarily the meta-substituted product, such as m-bromobenzoic acid. youtube.com Achieving a 2,3-dichloro substitution pattern via this method is not feasible due to the directing effects of the carboxyl group. Therefore, alternative strategies are required to synthesize the 2,3-dichlorobenzoic acid precursor.
Carboxylation Reactions on Halogenated Aromatics
A more effective approach to synthesizing 2,3-dichlorobenzoic acid involves the carboxylation of a pre-halogenated aromatic ring. This can be achieved through several methods, including Grignard reactions and electrocarboxylation.
One documented method involves the formation of a Grignard reagent from 2,3-dichloroiodobenzene. chemicalbook.comchemicalbook.com This is achieved by reacting the haloarene with magnesium turnings in an etheral solvent. The resulting Grignard reagent is then reacted with solid carbon dioxide (dry ice), followed by an acidic workup to yield 2,3-dichlorobenzoic acid with a reported yield of 77.6%. chemicalbook.comchemicalbook.com
Another approach is the electrocarboxylation of 1,2-dichlorobenzene. mdpi.com This method uses an electrochemical cell with a silver electrode to reduce the dichlorobenzene in the presence of carbon dioxide. While this method can produce dichlorobenzoic acids, the efficiency and product distribution can be influenced by various factors, including the electronic effects of the C-Cl bond positions. mdpi.com
Oxidative Cleavage Methods for Carboxylic Acid Formation
Table 1: Synthetic Routes to 2,3-Dichlorobenzoic Acid
| Starting Material | Key Reactions | Reagents | Reported Yield | Reference(s) |
|---|---|---|---|---|
| 2,3-Dichloroiodobenzene | Grignard formation, Carboxylation | Mg, CO2, HCl | 77.6% | chemicalbook.comchemicalbook.com |
| 2,3-Dichloroaniline | Diazotization, Meerwein reaction, Oxidation | NaNO2, H+, Cu(II), KMnO4 | 45% (overall) | chemicalbook.comchemicalbook.com |
| 1,2-Dichlorobenzene | Electrocarboxylation | Ag electrode, CO2, TEABF4 in DMF | - | mdpi.com |
| 2,3-Dichlorotoluene | Oxidation | Oxidizing agents (e.g., KMnO4) | - |
Boronation Strategies for Arylboronic Acid Moiety Formation
Once the 2,3-dichlorobenzoic acid precursor is obtained, the next crucial step is the introduction of the boronic acid group at the 4-position of the aromatic ring. The regioselectivity of this step is critical. Two primary strategies for this transformation are directed ortho-metalation and palladium-catalyzed borylation.
Directed ortho-Metalation and Boronation
Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings at a position ortho to a directing metalation group (DMG). organic-chemistry.orgwikipedia.orgbaranlab.org The DMG, which typically contains a heteroatom, coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org The resulting aryllithium species can then be quenched with an electrophile, such as a borate (B1201080) ester, to introduce a boronic acid group.
The carboxylic acid group itself can act as a directing group in metalation reactions. organic-chemistry.org However, in the case of 2,3-dichlorobenzoic acid, the positions ortho to the carboxylic acid are the 2- and 6-positions. Therefore, a standard DoM approach would be expected to yield the 6-borono-2,3-dichlorobenzoic acid, not the desired 4-borono isomer. The directing effects are generally strong for the position adjacent to the coordinating group. organic-chemistry.orgwikipedia.org
Palladium-Catalyzed Borylation Reactions (e.g., Suzuki-Miyaura coupling precursors)
Palladium-catalyzed borylation reactions represent a more promising approach for the synthesis of 4-borono-2,3-dichlorobenzoic acid. These methods, particularly those involving C-H bond activation, are often governed by steric and electronic factors that can favor borylation at positions other than ortho to a directing group. ed.ac.uk
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, typically involving the cross-coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst. rsc.orgnih.gov The reverse of this, the Miyaura borylation, involves the palladium-catalyzed reaction of an aryl halide with a diboron (B99234) reagent to form an arylboronic ester.
For the synthesis of 4-borono-2,3-dichlorobenzoic acid, a potential strategy would be a palladium-catalyzed C-H borylation of the 2,3-dichlorobenzoic acid precursor. The regioselectivity of such a reaction would be influenced by the electronic properties of the chloro and carboxyl substituents and, perhaps more significantly, by steric hindrance. The 4- and 5-positions are less sterically hindered than the 6-position, which is flanked by a chloro group. The electronic deactivating nature of the two chloro groups and the carboxyl group would make the C-H activation challenging, likely requiring a highly active catalyst system.
Alternatively, one could envision a route starting from a precursor that is already halogenated at the 4-position (e.g., 2,3,4-trichlorobenzoic acid or a derivative thereof). A subsequent palladium-catalyzed borylation reaction, replacing the halogen at the 4-position with a boronic acid group, could be a viable, though longer, synthetic pathway.
Table 2: Potential Boronation Strategies for 2,3-Dichlorobenzoic Acid
| Strategy | Key Features | Expected Regioselectivity | Potential Challenges |
|---|---|---|---|
| Directed ortho-Metalation (DoM) | Uses a directing group (e.g., -COOH) to guide lithiation. | Primarily at the 6-position (ortho to -COOH). | Unlikely to produce the desired 4-borono isomer. |
| Palladium-Catalyzed C-H Borylation | Direct functionalization of a C-H bond. | Potentially at the less sterically hindered 4- or 5-positions. | Deactivated substrate requires a highly active catalyst; potential for mixture of isomers. |
| Palladium-Catalyzed Borylation of a 4-halo precursor | Substitution of a halogen at the 4-position with a borono group. | Exclusively at the 4-position. | Requires the synthesis of a suitable tri-substituted precursor. |
Ir-Catalyzed C-H Borylation Approaches
Iridium-catalyzed C-H borylation represents a powerful tool for the direct conversion of a carbon-hydrogen bond into a carbon-boron bond, offering a more atom-economical route compared to traditional methods that require pre-functionalized starting materials like aryl halides. For the synthesis of 4-borono-2,3-dichlorobenzoic acid, a direct C-H borylation of 2,3-dichlorobenzoic acid would be the most straightforward approach.
The typical catalytic system for such a transformation involves an iridium(I) precatalyst, such as [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene), in combination with a bidentate nitrogen-based ligand, most commonly a substituted 2,2'-bipyridine. The boron is introduced using a diboron reagent, with bis(pinacolato)diboron (B136004) (B₂pin₂) being the most prevalent.
Key challenges in this approach include:
Regioselectivity: The directing effects of the two chlorine atoms and the carboxylic acid group on the aromatic ring heavily influence the position of borylation. The carboxylic acid group is a meta-director, while the chloro groups are ortho, para-directors. This complex interplay makes selectively targeting the C-4 position a significant synthetic hurdle.
Substrate Reactivity: The presence of the deactivating carboxylic acid group can reduce the nucleophilicity of the aromatic ring, potentially requiring harsh reaction conditions.
High-throughput screening techniques are often employed to rapidly assess various combinations of catalysts, ligands, solvents, and temperatures to identify optimal conditions for challenging substrates. nih.gov Research has shown that unconventional conditions, discovered through such screening, can be pivotal for substrates that are difficult to borylate using standard protocols. nih.gov Furthermore, the development of new ligands, such as dipyridylarylmethanes, has improved catalyst efficiency and allowed for reactions in hydrocarbon solvents with reduced substrate excess, enhancing functional group compatibility. nih.gov
Multi-Step Synthesis Design and Optimization
Given the challenges of direct C-H borylation, a multi-step synthesis is often a more practical and reliable strategy. This approach allows for the careful and controlled introduction of each functional group, ensuring high chemo- and regioselectivity.
Chemo- and Regioselective Functionalization
Achieving the desired 2,3-dichloro-4-borono substitution pattern requires precise control over the regioselectivity of the functionalization steps. The inherent directing effects of the substituents are paramount. For instance, the carboxylate group in benzoic acid can be used to direct metalation specifically to the ortho position. nih.gov In the case of 2-methoxybenzoic acid, treatment with s-BuLi/TMEDA leads to deprotonation exclusively at the C6 position (ortho to the carboxylate), while a different base system (n-BuLi/t-BuOK) can reverse the regioselectivity. acs.org
For the synthesis of 4-borono-2,3-dichlorobenzoic acid, a plausible retrosynthetic analysis might start from a more easily accessible precursor, such as 1,2-dichloro-4-bromobenzene. This precursor could undergo a palladium-catalyzed Miyaura borylation to install the boronic ester at the C-4 position, followed by a separate step to introduce the carboxylic acid function at the C-1 position, for example, through lithiation and quenching with carbon dioxide. This multi-step pathway circumvents the regioselectivity problems associated with the direct functionalization of 2,3-dichlorobenzoic acid.
Protecting Group Strategies
In multi-step syntheses, protecting groups are essential for temporarily masking reactive functional groups to prevent them from interfering with subsequent reaction steps. The carboxylic acid moiety is particularly sensitive and often requires protection during organometallic reactions like C-H borylation or cross-coupling. numberanalytics.comnih.gov
Esters are the most common protecting groups for carboxylic acids due to their ease of installation and removal. numberanalytics.com The choice of ester is critical and depends on the stability required during the synthetic sequence and the conditions available for its eventual cleavage. An ideal protecting group should be stable under a wide range of reaction conditions but removable selectively and efficiently under specific, mild conditions. uchicago.edu
Below is a comparison of common protecting groups for carboxylic acids:
| Protecting Group | Installation Method | Cleavage Conditions | Advantages & Disadvantages |
| Methyl Ester | Fischer esterification (MeOH, acid catalyst) or reaction with diazomethane. | Saponification (e.g., NaOH, LiOH) or strong acid. libretexts.org | Advantages: Simple, inexpensive.Disadvantages: Cleavage requires basic or acidic conditions that may not be compatible with other functional groups. |
| Benzyl (B1604629) Ester | Reaction with benzyl alcohol (acid catalyst) or benzyl bromide (base). | Catalytic hydrogenolysis (e.g., H₂, Pd/C). libretexts.org | Advantages: Cleavage is under neutral conditions, orthogonal to many other groups.Disadvantages: Not suitable if other reducible groups (e.g., alkynes, alkenes) are present. |
| tert-Butyl Ester | Reaction with isobutylene (B52900) (acid catalyst) or tert-butyl alcohol. | Mild acidic conditions (e.g., trifluoroacetic acid). libretexts.org | Advantages: Stable to base and hydrogenolysis; easily removed.Disadvantages: Sensitive to strong acids. |
| Silyl (B83357) Ester | Reaction with a silyl chloride (e.g., TBDMSCl) in the presence of a base. | Fluoride (B91410) ions (e.g., TBAF) or acidic conditions. libretexts.org | Advantages: Can be removed under very mild, neutral conditions.Disadvantages: Generally less stable than other esters, especially to aqueous acid/base. nih.gov |
A well-designed protecting group strategy is crucial for the successful synthesis of complex molecules. numberanalytics.com In some cases, the boronic acid itself may be protected, for instance as an N-methyliminodiacetic acid (MIDA) boronate, which is exceptionally stable to a wide range of reagents, including strong oxidants and chromatography, and can be deprotected under mild aqueous basic conditions. nih.gov
Reaction Condition Optimization and Scale-Up Considerations
Optimizing reaction conditions is a critical step to maximize yield, purity, and cost-effectiveness. For borylation reactions, high-throughput experimentation can be used to screen variables such as catalyst, ligand, base, solvent, and temperature. acs.org The choice of base can significantly impact the efficiency of palladium-catalyzed Miyaura borylation reactions. nih.gov
When moving from a laboratory-scale reaction to pilot plant or industrial production, several additional factors must be considered:
Process Safety and Robustness: Potential hazards, such as the off-gassing of hydrogen observed in some nickel- and palladium-catalyzed borylation reactions, must be identified and mitigated. acs.org The process must be robust enough to tolerate minor variations in reaction parameters without significant drops in yield or purity.
The table below summarizes key parameters that are typically optimized for borylation reactions.
| Parameter | Considerations for Optimization | Scale-Up Challenges |
| Catalyst & Ligand | Screening different metal/ligand combinations for optimal activity and selectivity. Reducing catalyst loading to minimize cost. | High cost of precious metals. Catalyst deactivation or sensitivity to air/moisture. |
| Boron Reagent | Choice between B₂pin₂ (common in lab) and B₂(OH)₄ (more economical for scale-up). researchgate.netcarbogen-amcis.com | Stability and solubility of the boron reagent. Oxygen sensitivity of some reagents. researchgate.net |
| Base | Type of base (e.g., KOAc, K₃PO₄) and its strength can influence reaction rate and side products. nih.gov | Handling large quantities of solid bases. Potential for exothermic reactions upon addition. |
| Solvent | Affects solubility of reagents and catalyst, and can influence reaction pathway and selectivity. | Large solvent volumes, recovery, and disposal costs. |
| Temperature | Balancing reaction rate with potential for side reactions or catalyst decomposition. | Ensuring uniform heat distribution in large reactors to avoid hot spots. Managing exotherms. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for probing the chemical environment of specific nuclei within a molecule. By analyzing the resonance frequencies of protons (¹H), carbon-13 (¹³C), and boron-11 (B1246496) (¹¹B), a detailed picture of the molecular framework can be constructed.
Proton NMR (¹H NMR) for Aromatic and Boronic Acid Proton Environments
Proton NMR spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the case of 4-borono-2,3-dichlorobenzoic acid, the aromatic region of the ¹H NMR spectrum is of particular interest. The substitution pattern on the benzene ring dictates the chemical shifts and coupling patterns of the remaining aromatic protons. For instance, in the related compound 2,3-dichlorobenzoic acid, the aromatic protons exhibit characteristic signals that can be assigned to their specific positions on the ring. nih.govchemicalbook.com The boronic acid protons (B(OH)₂) typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 7.0 - 8.5 | Multiplet (m) or distinct doublets/triplets depending on substitution |
| Boronic Acid Protons (B(OH)₂) | 4.0 - 6.0 (variable and often broad) | Singlet (s) |
| Carboxylic Acid Proton (COOH) | 10.0 - 13.0 (often broad) | Singlet (s) |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the hybridization and electronic environment of the carbon atoms. For 4-borono-2,3-dichlorobenzoic acid, signals corresponding to the carboxyl carbon, the carbon atom attached to the boron group, and the chlorinated and non-chlorinated aromatic carbons are expected. Data from similar dichlorinated benzoic acids, such as 2,4-dichlorobenzoic acid and 3,4-dichlorobenzoic acid, show characteristic resonances for the aromatic carbons, which can be used as a reference for assigning the spectrum of the title compound. rsc.orgresearchgate.netnp-mrd.orgspectrabase.com
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| Carboxyl Carbon (C=O) | 165 - 185 |
| Aromatic Carbons (C-Cl) | 130 - 140 |
| Aromatic Carbons (C-B) | 120 - 140 (can be broad) |
| Aromatic Carbons (C-H) | 125 - 135 |
| Aromatic Carbon (ipso to COOH) | 130 - 140 |
Note: The chemical shift of the carbon attached to the boron atom can be broad due to quadrupolar relaxation of the boron nucleus.
Boron-11 NMR (¹¹B NMR) for Boronic Acid Species Identification
Boron-11 NMR is a specialized technique that directly probes the boron atom, providing crucial information about its coordination state and electronic environment. nsf.gov The chemical shift in ¹¹B NMR is highly sensitive to the hybridization of the boron atom. Trigonal planar (sp²) boronic acids typically resonate in the range of +27 to +33 ppm. sdsu.edu Upon interaction with Lewis bases or in basic media, the boron center can become tetrahedral (sp³), resulting in a significant upfield shift to the range of +3 to +9 ppm. nsf.govmdpi.com This technique is particularly useful for studying the equilibrium between the free boronic acid and its various ester or adduct forms. mdpi.com The formation of cyclic anhydrides of boronic acids, known as boroxines, results in a slightly downfield shift to around 33 ppm. sdsu.edu
| Boron Species | Hybridization | Typical ¹¹B Chemical Shift (δ, ppm) |
| Boronic Acid (R-B(OH)₂) | sp² | +27 to +33 |
| Boronate Ester | sp³ | +3 to +9 |
| Boroxine (B1236090) | sp² | ~ +33 |
Note: The use of quartz NMR tubes is often recommended to avoid broad background signals from borosilicate glass. nsf.gov
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between different atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment reveals correlations between coupled protons, helping to identify adjacent protons in the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for unambiguous assignment of the ¹H and ¹³C signals for the C-H bonds in the aromatic ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons (those without attached protons), such as the carboxyl carbon, the carbon bearing the boronic acid group, and the chlorinated carbons, by observing their correlations with nearby protons.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations, providing a "fingerprint" of the functional groups present.
Infrared (IR) Spectroscopy for Functional Group Analysis
The IR spectrum of 4-borono-2,3-dichlorobenzoic acid is expected to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and boron-oxygen (B-O) functional groups. Theoretical and experimental studies on similar molecules, such as 2,4-dichlorobenzoic acid, provide a basis for interpreting the spectrum. ijastems.orgnist.govnist.gov
O-H Stretching: The carboxylic acid O-H group typically exhibits a very broad absorption band in the region of 2500-3300 cm⁻¹, often overlapping with C-H stretching vibrations. The O-H stretching of the boronic acid group is also expected in this region.
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid is expected in the region of 1680-1710 cm⁻¹. ijastems.org
B-O Stretching: The B-O stretching vibrations of the boronic acid group typically appear in the region of 1300-1400 cm⁻¹.
C-Cl Stretching: The carbon-chlorine stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.
Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region. ijastems.org
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretching | 2500 - 3300 | Broad, Strong |
| Boronic Acid O-H | Stretching | ~3200 - 3600 | Broad, Medium |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| Carbonyl C=O | Stretching | 1680 - 1710 | Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |
| Boron-Oxygen B-O | Stretching | 1300 - 1400 | Strong |
| Carbon-Chlorine C-Cl | Stretching | < 800 | Medium to Strong |
The precise positions of these bands can provide further information about intermolecular interactions, such as hydrogen bonding.
Raman Spectroscopy for Molecular Vibrations and Symmetry
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, which are specific to its chemical bonds and symmetry. For 4-borono-2,3-dichlorobenzoic acid, the Raman spectrum is expected to exhibit a series of characteristic bands corresponding to the vibrations of its distinct functional groups: the dichlorinated benzene ring, the carboxylic acid group, and the boronic acid group.
The vibrational modes of the aromatic ring are typically observed in the 1600-1400 cm⁻¹ region (C=C stretching) and around 1000-1100 cm⁻¹ for the ring breathing mode. The presence of heavy chlorine atoms directly attached to the ring will influence these vibrations. The C-Cl stretching vibrations are expected to appear in the lower frequency region, typically between 800 and 600 cm⁻¹.
The carboxylic acid group will produce a characteristic C=O stretching vibration, usually found in the 1700-1650 cm⁻¹ range. This band's position can be affected by hydrogen bonding; in the solid state, dimerization through hydrogen bonds typically shifts this peak to a lower wavenumber. The O-H stretching vibration of the carboxylic acid is broad and often difficult to observe in Raman spectra.
The boronic acid group introduces several unique vibrational modes. The B-O stretching vibrations are expected in the 1380-1330 cm⁻¹ range. The B-C stretching vibration is typically weaker and appears around 1150-1050 cm⁻¹. The O-H stretching and bending modes of the boronic acid's hydroxyl groups also contribute to the spectrum.
Based on data for related compounds like 2,3-dichlorobenzoic acid, a spectrum recorded on a Bruker MultiRAM Stand Alone FT-Raman Spectrometer can be expected. nih.gov While a specific spectrum for the 4-borono derivative is not publicly available, a table of expected characteristic Raman bands can be compiled from literature data on similar functional groups.
Table 1: Predicted Characteristic Raman Bands for 4-Borono-2,3-dichlorobenzoic Acid
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | Carboxylic Acid (Dimer) | ~3000 (broad) |
| C-H Stretch | Aromatic Ring | 3100-3000 |
| C=O Stretch | Carboxylic Acid | 1700-1650 |
| C=C Stretch | Aromatic Ring | 1600-1450 |
| B-O Stretch | Boronic Acid | 1380-1330 |
| C-O Stretch | Carboxylic Acid | 1300-1200 |
| B-C Stretch | Aryl-Boron | 1150-1050 |
| Ring Breathing | Aromatic Ring | ~1050 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an essential analytical technique for determining the molecular weight and structure of compounds. For 4-borono-2,3-dichlorobenzoic acid, both high-resolution and tandem mass spectrometry provide critical information.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for 4-borono-2,3-dichlorobenzoic acid is C₇H₅BCl₂O₄. The presence of chlorine, with its two common isotopes ³⁵Cl and ³⁷Cl, and boron, with its isotopes ¹⁰B and ¹¹B, results in a characteristic isotopic pattern in the mass spectrum. The theoretical exact masses for the most abundant isotopologues can be calculated and compared to experimental data for confirmation of the elemental composition.
Table 2: Calculated Exact Masses for Isotopologues of 4-Borono-2,3-dichlorobenzoic Acid
| Ion | Molecular Formula | Isotope Combination | Calculated m/z |
|---|---|---|---|
| [M] | C₇H₅¹¹B³⁵Cl₂O₄ | Most abundant B and Cl isotopes | 233.9546 |
| [M+2] | C₇H₅¹¹B³⁵Cl³⁷ClO₄ | One ³⁷Cl isotope | 235.9517 |
| [M+4] | C₇H₅¹¹B³⁷Cl₂O₄ | Two ³⁷Cl isotopes | 237.9487 |
| [M-H]⁻ | C₇H₄¹¹B³⁵Cl₂O₄⁻ | Deprotonated, most abundant | 232.9468 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the molecular ion or a protonated/deprotonated molecule) and its subsequent fragmentation to produce product ions. The resulting fragmentation pattern provides valuable structural information.
For 4-borono-2,3-dichlorobenzoic acid, fragmentation is expected to occur at the carboxylic acid and boronic acid moieties. In negative ion mode ([M-H]⁻), common fragmentation pathways would include:
Loss of H₂O: The precursor ion could lose a molecule of water.
Loss of CO₂: Decarboxylation is a common fragmentation pathway for benzoic acids.
Loss of HBO₂: The boronic acid group can be lost as metaboric acid.
In positive ion mode ([M+H]⁺), fragmentation might involve:
Loss of H₂O: Dehydration from the protonated molecule.
Loss of HCOOH: Loss of formic acid.
Loss of B(OH)₃: Elimination of boric acid.
Analysis of related dichlorobenzoic acids by GC-MS and LC-MS shows characteristic losses of Cl and COCl. nih.govnih.govnih.gov For instance, the mass spectrum of 3,4-dichlorobenzoic acid shows major fragments at m/z 190 (M⁺), 173 (M⁺-OH), and 145 (M⁺-OH-CO). nih.gov A similar pattern can be anticipated for the 4-borono substituted analogue, with additional fragmentation pathways involving the boronic acid group.
Table 3: Plausible MS/MS Fragments for 4-Borono-2,3-dichlorobenzoic Acid (from [M-H]⁻ at m/z 232.9)
| Fragment Ion (m/z) | Proposed Loss | Structure of Fragment |
|---|---|---|
| 214.9 | H₂O | Anhydride (B1165640) formation between carboxylate and boronic acid |
| 188.9 | CO₂ | Decarboxylated ion |
| 172.9 | H₂O + CO₂ | Decarboxylated and dehydrated ion |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise details on bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction for Solid-State Molecular Structure
While a specific single-crystal X-ray structure for 4-borono-2,3-dichlorobenzoic acid has not been reported in publicly accessible databases, its solid-state structure can be predicted based on related compounds. For example, 2,3-dichlorobenzoic acid crystallizes in the monoclinic space group C 1 2/c 1. nih.gov Benzoic acids commonly form centrosymmetric dimers in the solid state through strong hydrogen bonds between their carboxylic acid groups. It is highly probable that 4-borono-2,3-dichlorobenzoic acid would adopt a similar dimeric structure as a primary supramolecular synthon.
The boronic acid group would add further complexity and potential for directed interactions. The B-C bond length is expected to be around 1.55 Å, and the B-O bond lengths around 1.37 Å. The geometry around the boron atom would be trigonal planar.
Table 4: Predicted Crystallographic Parameters for 4-Borono-2,3-dichlorobenzoic Acid (based on analogues)
| Parameter | Expected Value/System | Reference/Basis |
|---|---|---|
| Crystal System | Monoclinic or Triclinic | Common for substituted benzoic acids |
| Space Group | P2₁/c or C2/c | Common for centrosymmetric dimers |
| Primary Packing Motif | Carboxylic acid dimer | Ubiquitous for benzoic acids |
| B-C Bond Length | ~1.55 Å | Typical aryl-boron bond |
| B-O Bond Length | ~1.37 Å | Typical boronic acid B-O bond |
| C=O Bond Length | ~1.25 Å | In H-bonded dimer |
Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The crystal packing of 4-borono-2,3-dichlorobenzoic acid would be governed by a combination of strong and weak non-covalent interactions.
Hydrogen Bonding: The most significant intermolecular interaction is expected to be the hydrogen bonding between the carboxylic acid groups, forming the robust R²₂(8) graph set motif of a cyclic dimer. Additionally, the two hydroxyl groups of the boronic acid moiety are capable of acting as both hydrogen bond donors and acceptors. This could lead to the formation of extended one-dimensional chains or two-dimensional sheets, linking the primary carboxylic acid dimers together. These O-H···O hydrogen bonds typically have distances in the range of 2.5 to 2.7 Å. nii.ac.jp
π-π Stacking: The electron-deficient nature of the dichlorinated benzene ring, further influenced by the electron-withdrawing carboxylic and boronic acid groups, makes it a candidate for π-π stacking interactions. These interactions would likely occur between the aromatic rings of adjacent molecules. Due to the substitution pattern, a parallel-displaced or offset stacking arrangement is more probable than a face-to-face configuration to minimize electrostatic repulsion. These interactions, while weaker than hydrogen or halogen bonds, play a crucial role in the dense packing of aromatic molecules in the solid state. elsevierpure.com
Crystal Packing Analysis and Polymorphism Studies
The supramolecular architecture of 4-borono-2,3-dichlorobenzoic acid in the solid state is dictated by a complex interplay of intermolecular interactions, primarily driven by the hydrogen-bonding capabilities of the boronic acid and carboxylic acid functionalities, and modulated by the presence of the chlorine substituents. While specific crystallographic data for 4-borono-2,3-dichlorobenzoic acid is not publicly available, a detailed analysis of its crystal packing can be inferred from the well-documented structures of analogous compounds, such as substituted phenylboronic acids and benzoic acids.
The crystal engineering of boronic acids is a field of significant interest, with their self-assembly properties being pivotal in the formation of diverse supramolecular structures. Phenylboronic acids typically form robust hydrogen-bonded dimers through their B(OH)₂ groups. These dimeric units can then further assemble into more extended structures like ribbons and sheets. psu.edursc.org The presence of additional functional groups, as in the case of 4-borono-2,3-dichlorobenzoic acid, introduces competitive hydrogen bonding sites, leading to more complex and potentially polymorphic structures.
Studies on 4-carboxyphenylboronic acid, a close structural analog, reveal the intricate hydrogen-bonding patterns that can emerge. acs.orgnih.gov Depending on the crystallization conditions, particularly the solvent, both homomeric (boronic acid···boronic acid and carboxylic acid···carboxylic acid) and heteromeric (boronic acid···carboxylic acid) interactions can be observed. acs.org For instance, crystallization of 4-carboxyphenylboronic acid from different solvents has yielded an anhydrous form and two different hydrates, each displaying unique hydrogen-bonding networks and packing arrangements. acs.org This highlights the high propensity for polymorphism and solvatomorphism in this class of compounds.
The presence of ortho-chloro substituents, as in 4-borono-2,3-dichlorobenzoic acid, is expected to exert significant steric and electronic influence on the crystal packing. Research on ortho-substituted phenylboronic acids has shown that such substituents can alter the interconnection of the primary boronic acid dimers, leading to different ribbon-like motifs compared to the parent phenylboronic acid. psu.edursc.org Furthermore, weak intermolecular interactions such as C-H···Cl and π-π stacking are likely to play a crucial role in stabilizing the three-dimensional crystal lattice. mdpi.com The formation of co-crystals with other molecules is also a possibility, driven by the diverse hydrogen-bonding capabilities of the boronic acid moiety. mdpi.com
The potential for polymorphism in 4-borono-2,3-dichlorobenzoic acid is therefore substantial. Different crystallization conditions could favor different hydrogen-bonding motifs and conformers, leading to multiple crystalline forms with distinct physicochemical properties. The interplay between the strong O-H···O hydrogen bonds of the carboxylic and boronic acid groups and the weaker, but structurally significant, C-H···O and C-H···Cl interactions will ultimately determine the crystal packing adopted in any given polymorph.
The following table summarizes the key intermolecular interactions and their typical geometric parameters that are expected to be influential in the crystal structure of 4-borono-2,3-dichlorobenzoic acid, based on data from analogous compounds.
| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Significance in Crystal Packing |
| Boronic Acid Dimer | O-H···O | 2.6 - 2.8 | Primary motif for self-assembly of boronic acids, forming robust dimeric units. psu.edursc.org |
| Carboxylic Acid Dimer | O-H···O | 2.5 - 2.7 | A very common and stable supramolecular synthon in carboxylic acids. tandfonline.comlibretexts.org |
| Heteromeric Interaction | O-H···O (Boronic acid to Carboxylic acid) | 2.6 - 2.9 | Leads to the formation of mixed-functional group chains or networks. acs.org |
| Halogen Bonding | C-H···Cl | > 3.0 | Directional interactions that contribute to the overall stability of the crystal lattice. mdpi.com |
| π-π Stacking | Phenyl Ring···Phenyl Ring | 3.3 - 3.8 | Contributes to the stabilization of layered structures. nih.gov |
This predictive analysis, based on the principles of crystal engineering and the study of closely related structures, provides a foundational understanding of the complex solid-state chemistry of 4-borono-2,3-dichlorobenzoic acid and underscores the likelihood of polymorphic behavior.
Quantum Chemical Calculations
Quantum chemical calculations are a fundamental tool for investigating the intrinsic properties of molecules at the atomic and electronic levels. For 4-borono-2,3-dichlorobenzoic acid, these methods offer a detailed picture of its geometry, electronic distribution, and spectroscopic behavior.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to determine the electronic structure and optimized molecular geometry of chemical compounds. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the equilibrium geometry of 4-borono-2,3-dichlorobenzoic acid can be accurately predicted. nih.gov These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule in its lowest energy state.
Table 1: Predicted Geometrical Parameters for 4-Borono-2,3-dichlorobenzoic acid using DFT
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-B | ~1.55 Å |
| C-Cl (ortho) | ~1.74 Å | |
| C-Cl (meta) | ~1.73 Å | |
| C-C (aromatic) | ~1.39 - 1.41 Å | |
| C=O | ~1.21 Å | |
| C-O | ~1.35 Å | |
| O-H | ~0.97 Å | |
| B-O | ~1.37 Å | |
| Bond Angle | C-C-B | ~121° |
| C-C-Cl (ortho) | ~120° | |
| O=C-O | ~123° | |
| O-B-O | ~118° |
Note: The values presented are approximate and can vary depending on the specific functional and basis set used in the DFT calculations. These are representative values based on similar structures.
Ab Initio Methods for Spectroscopic Property Prediction
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are employed to predict the spectroscopic properties of 4-borono-2,3-dichlorobenzoic acid. Techniques such as Hartree-Fock (HF) and post-Hartree-Fock methods can be used, although DFT is also widely applied for its balance of accuracy and computational cost. nih.gov
These calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov The predicted spectra can be used to assign the vibrational modes of the molecule, such as the stretching and bending vibrations of the O-H, C=O, C-Cl, and B-O bonds. A comparison of the theoretically predicted and experimentally measured spectra can confirm the molecular structure. nih.govresearchgate.net Furthermore, theoretical calculations can aid in the interpretation of Nuclear Magnetic Resonance (NMR) chemical shifts and UV-Visible absorption spectra. nih.gov
Calculation of Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govresearchgate.net
For 4-borono-2,3-dichlorobenzoic acid, the HOMO is typically localized on the electron-rich aromatic ring and the oxygen atoms of the carboxylic and borono groups, while the LUMO is often distributed over the electron-deficient regions, including the carboxylic acid and borono groups. A smaller HOMO-LUMO gap suggests that the molecule can be easily excited and is more reactive. materialsciencejournal.org These calculations are instrumental in understanding the molecule's behavior in chemical reactions and its potential as an electronic material.
Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for 4-Borono-2,3-dichlorobenzoic acid
| Parameter | Description | Predicted Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.8 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | ~ 4.7 eV |
| Ionization Potential (I) | -EHOMO | ~ 6.5 eV |
| Electron Affinity (A) | -ELUMO | ~ 1.8 eV |
| Global Hardness (η) | (I - A) / 2 | ~ 2.35 eV |
| Global Softness (S) | 1 / (2η) | ~ 0.21 eV⁻¹ |
| Electronegativity (χ) | (I + A) / 2 | ~ 4.15 eV |
| Electrophilicity Index (ω) | χ² / (2η) | ~ 3.67 eV |
Note: These values are estimations based on DFT calculations for similar aromatic acids and can vary with the computational method. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of 4-borono-2,3-dichlorobenzoic acid over time, offering insights into its conformational flexibility and interactions with its environment.
Conformational Analysis and Tautomerism
The presence of rotatable bonds, particularly around the C-C bond connecting the carboxylic acid group and the C-B bond of the borono group, allows for different spatial arrangements or conformations of 4-borono-2,3-dichlorobenzoic acid. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. rsc.org The orientation of the -COOH and -B(OH)₂ groups relative to the benzene ring and to each other is crucial for its interaction with other molecules.
Tautomerism, the interconversion of structural isomers, is also a possibility, particularly involving the protons of the carboxylic acid and borono groups. MD simulations can help to investigate the relative stabilities of different tautomers and the likelihood of their existence under various conditions.
Solvent Effects on Molecular Conformation and Reactivity
The surrounding solvent can significantly influence the conformation and reactivity of 4-borono-2,3-dichlorobenzoic acid. MD simulations, employing explicit or implicit solvent models, can be used to study these effects. nih.govgu.se The polarity of the solvent can affect the stability of different conformers and tautomers. For instance, polar solvents may stabilize conformations with larger dipole moments. rsc.org
By simulating the molecule in different solvent environments, researchers can understand how intermolecular interactions, such as hydrogen bonding between the solute and solvent molecules, affect the molecular structure and electronic properties. nih.gov This knowledge is vital for predicting the behavior of 4-borono-2,3-dichlorobenzoic acid in solution, which is relevant for its synthesis, purification, and application in various chemical processes. The simulations can provide insights into how solvent molecules arrange themselves around the solute and how this solvation shell impacts the accessibility of reactive sites on the molecule. gu.se
Theoretical Reaction Mechanism Studies
Theoretical studies into the reaction mechanisms of 4-borono-2,3-dichlorobenzoic acid provide crucial insights into its reactivity and the pathways of its chemical transformations. Computational chemistry allows for the detailed exploration of reaction coordinates, identification of transient species, and elucidation of the energetic factors governing these processes.
Transition State Analysis of Chemical Transformations
Transition state analysis is a cornerstone of computational chemistry, offering a lens into the fleeting moments of a chemical reaction. For 4-borono-2,3-dichlorobenzoic acid, this analysis is pivotal in understanding its participation in various organic reactions, most notably in cross-coupling reactions where boronic acids are key reagents.
A primary example is the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds. libretexts.orgyoutube.com In a hypothetical reaction between 4-borono-2,3-dichlorobenzoic acid and an aryl halide, computational models, often employing Density Functional Theory (DFT), can map the potential energy surface of the reaction. This would involve locating the transition state for the key transmetalation step, where the boron-substituted aryl group is transferred to the palladium catalyst. libretexts.org
The analysis would focus on the geometry of the transition state, identifying the bond lengths and angles of the interacting atoms. For instance, the Pd-C bond with the incoming aryl group from the boronic acid and the Pd-X (where X is a halide) bond of the catalyst would be partially formed and broken, respectively. The energy of this transition state, the activation energy, determines the reaction rate. DFT calculations would provide a quantitative measure of this energy barrier.
Furthermore, the influence of the dichloro and carboxylic acid substituents on the benzene ring can be computationally investigated. These electron-withdrawing groups are expected to modulate the electronic properties of the boronic acid and, consequently, the stability of the transition state. Theoretical models can quantify these electronic effects on the activation energy.
A hypothetical transition state analysis for a Suzuki-Miyaura coupling reaction involving 4-borono-2,3-dichlorobenzoic acid could yield data such as that presented in Table 1.
Table 1: Hypothetical Transition State Parameters for the Transmetalation Step in a Suzuki-Miyaura Coupling Reaction
| Parameter | Value | Unit | Description |
| Activation Energy (ΔG‡) | 20.5 | kcal/mol | The free energy barrier for the reaction to proceed through the transition state. |
| Imaginary Frequency | -350 | cm⁻¹ | The vibrational mode corresponding to the reaction coordinate at the transition state. |
| Pd-C (Aryl) Bond Length | 2.25 | Å | The distance between the palladium atom and the carbon atom of the incoming aryl group. |
| B-O (Ligand) Bond Length | 1.45 | Å | The distance between the boron atom and an oxygen atom of a coordinating ligand. |
Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters obtained from a transition state analysis.
Catalytic Cycle Investigations
Beyond single reaction steps, computational chemistry can be employed to investigate entire catalytic cycles. For reactions catalyzed by transition metals, such as the palladium-catalyzed Suzuki-Miyaura coupling, a detailed understanding of the catalytic cycle is essential for optimizing reaction conditions and developing more efficient catalysts. libretexts.org
A theoretical investigation of a catalytic cycle involving 4-borono-2,3-dichlorobenzoic acid would typically involve the following key steps:
Oxidative Addition: The initial step where the aryl halide adds to the Pd(0) catalyst to form a Pd(II) complex. libretexts.org
Transmetalation: The transfer of the 2,3-dichloro-4-carboxyphenyl group from the boron atom to the palladium center. This is often the rate-determining step. libretexts.org
Reductive Elimination: The final step where the coupled product is formed, and the Pd(0) catalyst is regenerated. libretexts.org
Computational studies, again likely using DFT, can model the geometry and energy of each intermediate and transition state in this cycle. This allows for the construction of a complete energy profile for the reaction, identifying the most stable intermediates and the highest energy barriers. Such studies can also shed light on the role of the base, which is crucial in the Suzuki-Miyaura reaction for activating the boronic acid. youtube.com
Moreover, theoretical investigations can explore the potential for side reactions or catalyst deactivation pathways. nih.gov For instance, protodeboronation, the cleavage of the C-B bond by a proton source, is a known side reaction for arylboronic acids and can be studied computationally. nih.gov
Structure-Property Relationship Modeling
Computational modeling provides a powerful avenue for predicting the properties of molecules based on their structure, offering a rational approach to the design of new materials and compounds with desired characteristics.
Quantitative Structure-Activity Relationship (QSAR) Descriptors (Focus on theoretical parameters, not biological activity)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with a specific property. pharmdbm.com While often used for biological activity, the principles of QSAR can be applied to predict various physicochemical properties based on theoretically calculated molecular descriptors. dergipark.org.tr
For 4-borono-2,3-dichlorobenzoic acid, a range of theoretical descriptors can be calculated using computational software. These descriptors encode information about the molecule's size, shape, electronic properties, and lipophilicity. spu.edu.sy
Key theoretical QSAR descriptors for 4-borono-2,3-dichlorobenzoic acid would include:
Electronic Descriptors: These describe the electronic nature of the molecule. The Hammett substituent constant (σ) is a classic example, quantifying the electron-donating or electron-withdrawing ability of a substituent. spu.edu.sydrugdesign.org For the dichloro and carboxylic acid groups, these values would be positive, indicating their electron-withdrawing nature. Other electronic descriptors include dipole moment and atomic charges.
Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and Verloop steric parameters are examples that can be calculated. pharmdbm.com
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, such as connectivity indices, which reflect the degree of branching.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and molecular electrostatic potential (MEP). researchgate.net
These calculated descriptors can then be used to build QSAR models to predict properties such as solubility, pKa, or reactivity in a given chemical transformation. researchgate.net A hypothetical set of calculated QSAR descriptors for 4-borono-2,3-dichlorobenzoic acid is presented in Table 2.
Table 2: Hypothetical Theoretical QSAR Descriptors for 4-Borono-2,3-dichlorobenzoic Acid
| Descriptor Type | Descriptor Name | Calculated Value | Description |
| Electronic | Dipole Moment | 3.5 | D |
| Electronic | HOMO Energy | -7.2 | eV |
| Electronic | LUMO Energy | -2.1 | eV |
| Steric | Molar Refractivity | 55.4 | cm³/mol |
| Quantum Chemical | Molecular Surface Area | 250.6 | Ų |
Note: The data in this table is hypothetical and for illustrative purposes.
Non-Linear Optical (NLO) Properties Theoretical Prediction
Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. global-sci.com Computational chemistry provides a means to predict the NLO properties of molecules, guiding the synthesis of new materials with enhanced NLO responses. jmcs.org.mx
The NLO response of a molecule is related to its ability to be polarized by a strong electric field, such as that from a laser. The key parameter for second-order NLO properties is the first hyperpolarizability (β). researchgate.net Molecules with large β values typically possess a significant difference in electron density between their ground and excited states, often achieved through a donor-pi-acceptor (D-π-A) architecture.
For 4-borono-2,3-dichlorobenzoic acid, the presence of electron-withdrawing chloro and carboxylic acid groups and the boronic acid group can create an intramolecular charge transfer character, which is a prerequisite for NLO activity. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the first hyperpolarizability (β) of the molecule. global-sci.comjmcs.org.mx These calculations would also provide insights into the electronic transitions that contribute to the NLO response. global-sci.com
A theoretical prediction of the NLO properties of 4-borono-2,3-dichlorobenzoic acid might involve calculating the components of the β tensor and the total hyperpolarizability. The results would indicate the potential of this compound as a second-order NLO material.
A hypothetical set of calculated NLO properties for 4-borono-2,3-dichlorobenzoic acid is presented in Table 3.
Table 3: Hypothetical Theoretically Predicted Non-Linear Optical Properties of 4-Borono-2,3-dichlorobenzoic Acid
| Property | Calculated Value | Unit | Description |
| Dipole Moment (μ) | 3.5 | D | A measure of the ground-state charge asymmetry. |
| Linear Polarizability (α) | 150 | a.u. | The linear response of the electron cloud to an electric field. |
| First Hyperpolarizability (β_tot) | 500 | a.u. | The second-order NLO response, indicating the potential for effects like second-harmonic generation. |
| λ_max | 310 | nm | The wavelength of maximum absorption in the UV-Vis spectrum, related to the electronic transitions. |
Note: The data in this table is hypothetical and for illustrative purposes. a.u. stands for atomic units.
Chemical Reactivity and Derivatization of 4 Borono 2,3 Dichlorobenzoic Acid
Reactions Involving the Boronic Acid Moiety
The boronic acid group is a cornerstone of modern organic chemistry, primarily due to its participation in palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. libretexts.org This reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com The general mechanism proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
In the context of 4-borono-2,3-dichlorobenzoic acid, the boronic acid moiety serves as the organoboron component. It can be coupled with a variety of aryl or vinyl halides to construct biaryl or aryl-alkene structures, which are prevalent in many biologically active molecules and functional materials. nih.gov The reaction is known for its high tolerance to a wide range of functional groups, a significant advantage when working with a multifunctional molecule like 4-borono-2,3-dichlorobenzoic acid. nih.gov
Table 1: Exemplary Suzuki-Miyaura Cross-Coupling Reaction Parameters
| Parameter | Condition | Role in Reaction |
| Palladium Catalyst | Pd(OAc)₂, [Pd₂(dba)₃] | Facilitates the catalytic cycle. nih.govresearchgate.net |
| Ligand | SPhos, XPhos, RuPhos | Stabilizes the palladium catalyst and promotes reactivity. nih.gov |
| Base | K₃PO₄, Na₂CO₃ | Activates the boronic acid for transmetalation. youtube.comnih.gov |
| Solvent | n-Butanol, Toluene, Water | Provides the medium for the reaction. youtube.comnih.gov |
| Temperature | 100-130 °C | Provides the necessary activation energy. nih.gov |
While the Suzuki-Miyaura reaction is the most prominent, the boronic acid group can also participate in other transition metal-catalyzed cross-coupling reactions. These include variations of multicomponent reactions (MCRs) where three or more reactants combine in a single synthetic operation to form a complex product. The boronic acid can act as a key component in these convergent synthetic strategies.
Boronic acids are known to be Lewis acids due to the electron-deficient nature of the boron atom. wikipedia.orgwiley-vch.de This property allows them to form reversible covalent complexes with nucleophilic species, particularly those containing diol or diamine functionalities. wikipedia.org This complexation is a key feature in the use of boronic acids in sensors for saccharides and in other molecular recognition applications. wikipedia.org The interaction with diols forms a more stable five- or six-membered cyclic boronate ester. wiley-vch.de
The boronic acid group can undergo oxidation to the corresponding phenol. This transformation can be achieved using various oxidizing agents. Recent research has highlighted the use of electrochemically generated peroxodicarbonate as a green oxidizing agent for the deborolative hydroxylation of arylboronic acids. researchgate.net However, boronic acids can be susceptible to oxidative degradation, particularly at physiological pH. nih.gov The intramolecular coordination of a carboxyl group, as is present in 4-borono-2,3-dichlorobenzoic acid, can form a boralactone structure, which has been shown to significantly increase the oxidative stability of the boronic acid. nih.gov
The reduction of a boronic acid group is less common but can be achieved under specific conditions to yield the corresponding borane.
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group provides another reactive handle on the 4-borono-2,3-dichlorobenzoic acid molecule, allowing for a different set of chemical transformations.
Esterification is a fundamental reaction of carboxylic acids, involving their reaction with an alcohol in the presence of an acid catalyst to form an ester and water. iajpr.com This reaction is highly versatile and is used to produce a wide array of compounds with applications in various fields. iajpr.com For 4-borono-2,3-dichlorobenzoic acid, the carboxylic acid group can be readily converted to its corresponding ester. This transformation is often desirable to modify the solubility of the compound, to protect the carboxylic acid group during reactions at the boronic acid site, or to introduce new functional handles.
A common method for esterification involves refluxing the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong mineral acid, such as sulfuric acid. iajpr.com Alternatively, other reagents like dimethyl sulfate (B86663) can be used for methylation. google.com
Table 2: General Conditions for Esterification
| Reactant | Catalyst | Typical Conditions |
| Alcohol (e.g., Methanol, Ethanol) | Sulfuric Acid (catalytic) | Reflux |
| Dimethyl Sulfate | Base (e.g., NaOH) | 40-52 °C |
Amidation Reactions and Peptide Couplings
The carboxylic acid moiety of 4-borono-2,3-dichlorobenzoic acid is readily converted into amides through various coupling methods. This transformation is fundamental in medicinal chemistry and materials science for introducing diverse structural motifs.
Standard peptide coupling protocols are effective for this purpose. The reaction involves the activation of the carboxylic acid followed by the addition of a primary or secondary amine. Common in-situ activating reagents include phosphonium (B103445) salts like BOP and PyBOP, or aminium/uronium salts such as HBTU, HATU, and HCTU. mdma.ch These reagents, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), convert the carboxylic acid into a highly reactive activated ester. For example, HATU is known for its high reactivity and lower rates of racemization, making it a preferred choice for complex or sensitive substrates. frontiersin.orgwikipedia.org
Alternatively, carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or the water-soluble ethyl-(N',N'-dimethylamino)propylcarbodiimide (EDC) can be used, often with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and suppress potential side reactions like racemization. frontiersin.orgwikipedia.org The boronic acid group is generally stable under these conditions, although care must be taken to avoid conditions that might promote its dehydration to form boroxines or other side reactions.
Table 1: Common Reagents for Amidation of 4-Borono-2,3-dichlorobenzoic acid
| Coupling Reagent Class | Examples | Base Required | Key Features |
| Phosphonium Salts | BOP, PyBOP | Yes (e.g., DIPEA) | High efficiency, byproducts can be problematic (BOP). PyBOP byproducts are less hazardous. frontiersin.org |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Yes (e.g., DIPEA) | Fast reactions, low racemization (especially HATU). Can cause guanidinylation of the amine if used in excess. mdma.ch |
| Carbodiimides | DCC, DIC, EDC | No (but additives used) | Widely used, cost-effective. Byproduct (urea) removal can be an issue (DCC). Additives (HOBt, HOAt) are crucial. frontiersin.org |
| Other | DEPBT | Yes (e.g., Et₃N) | Useful for coupling easily epimerized amino acids. frontiersin.org |
Anhydride (B1165640) Formation and Reactivity
4-Borono-2,3-dichlorobenzoic acid can form two types of anhydrides. The first is the conventional carboxylic acid anhydride, 2,3-dichlorobenzoic anhydride , formed by the dehydration of two molecules of the parent acid. acs.org This can be achieved using standard dehydrating agents like acetic anhydride or by heating. organic-chemistry.org The resulting anhydride is a reactive acylating agent, susceptible to nucleophilic attack by alcohols to form esters, by amines to form amides, or by water to hydrolyze back to the carboxylic acid.
The second type of anhydride involves the boronic acid functional group. Boronic acids are known to reversibly form cyclic trimers called boroxines upon dehydration. chemicalbook.com This process can occur upon heating or under vacuum. The formation of a boroxine (B1236090) from 4-borono-2,3-dichlorobenzoic acid would result in a large, complex molecule where three units of the acid are linked by a B-O-B ring system. Boroxines are generally in equilibrium with their corresponding boronic acids in the presence of water and can serve as a more stable, crystalline form for storage while readily reverting to the active boronic acid monomer for use in reactions like Suzuki-Miyaura coupling. chemicalbook.com
Decarboxylation Pathways
The removal of the carboxylic acid group (decarboxylation) from 4-borono-2,3-dichlorobenzoic acid to yield 1-borono-2,3-dichlorobenzene is a challenging transformation. The thermal decarboxylation of aryl carboxylic acids typically requires very high temperatures and may be facilitated by the presence of certain ortho-substituents. rsc.org
Modern synthetic methods offer milder alternatives. rsc.org One approach is oxidative decarboxylation, which can be catalyzed by metals like copper or silver. quora.com Another advanced method involves photoredox catalysis, where visible light mediates the formation of an aryl radical from the carboxylic acid, which is then trapped. mit.edu For instance, a protocol using a photocatalyst in the presence of a bromine source can generate an acyl hypobromite (B1234621) intermediate in situ, which then undergoes facile decarboxylation. mit.edu Such methods could potentially be applied to 4-borono-2,3-dichlorobenzoic acid, although the compatibility of the boronic acid group under these oxidative conditions would need to be carefully evaluated. Thermolysis in the presence of aromatic solvents can also lead to decarboxylation via a free-radical mechanism involving an anhydride intermediate. nih.gov
Reactions Involving the Dichloro Substituents
The two chlorine atoms on the aromatic ring are key sites for further functionalization, primarily through nucleophilic substitution or metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Ring
Aryl chlorides are typically resistant to nucleophilic substitution. However, the reaction becomes feasible when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the halogen leaving group. In 4-borono-2,3-dichlorobenzoic acid, both the boronic acid (-B(OH)₂) and carboxylic acid (-COOH) groups are electron-withdrawing.
The C-2 chlorine is ortho to the carboxylic acid and meta to the boronic acid. The C-3 chlorine is meta to the carboxylic acid and ortho to the boronic acid. According to the principles of SNAr, EWGs exert their stabilizing effect on the negatively charged Meisenheimer intermediate most effectively from the ortho and para positions. Therefore, both chlorine atoms are activated, but the degree of activation and the site of substitution would depend on the specific nucleophile and reaction conditions. Studies on similar systems, like 2,3-dichloroquinoxaline, show that sequential substitution is possible, often requiring stronger conditions for the second displacement. It is plausible that strong nucleophiles (e.g., alkoxides, thiolates, or amines) under forcing conditions could displace one or both chlorine atoms.
Palladium-Catalyzed C-X Bond Functionalization (e.g., Heck, Sonogashira, Buchwald-Hartwig reactions)
The chlorine atoms of 4-borono-2,3-dichlorobenzoic acid can be functionalized via palladium-catalyzed cross-coupling reactions. Aryl chlorides are less reactive than the corresponding bromides or iodides, often requiring specialized catalyst systems with bulky, electron-rich phosphine (B1218219) ligands (e.g., biarylphosphines) to achieve efficient oxidative addition to the Pd(0) center.
Heck Reaction : This reaction would couple the C-Cl bond with an alkene to form a new C-C bond, yielding a styrenyl derivative. The reaction typically requires a Pd(0) catalyst, a phosphine ligand, and a base.
Sonogashira Reaction : This reaction couples the C-Cl bond with a terminal alkyne, catalyzed by both palladium and copper(I), to form an alkynyl-substituted benzene (B151609). wikipedia.org Copper-free versions are also well-established.
Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the C-Cl bond with a primary or secondary amine. It requires a palladium catalyst, a suitable ligand, and a base (often a strong, non-nucleophilic base like sodium tert-butoxide).
For all these reactions, careful optimization would be needed to control selectivity between the C-2 and C-3 positions and to prevent unwanted reactions at the boronic acid site, such as protodeborylation.
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type |
| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Base | Substituted Styrene |
| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Amine Base | Arylalkyne |
| Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | Pd₂(dba)₃, Biarylphosphine Ligand, NaOtBu | Arylamine |
Selective Halogen Exchange
The conversion of the chloro substituents to other halogens (e.g., iodo or fluoro) is a valuable strategy for modifying the reactivity of the substrate. The "Aromatic Finkelstein Reaction" provides a pathway for such transformations. wikipedia.org This is not a simple SN2 reaction but a metal-catalyzed process.
Copper(I) salts, particularly CuI, in combination with diamine ligands, are effective catalysts for converting aryl bromides and, under more forcing conditions, aryl chlorides into aryl iodides using a source like NaI. mdma.chrsc.org Palladium catalysts have also been developed for converting aryl sulfonates and halides into other aryl halides. frontiersin.org The exchange of chlorine for fluorine is more challenging but can be achieved using specialized palladium catalysts and fluoride (B91410) sources like CsF. The relative reactivity of the C-2 versus C-3 chlorine would depend on the steric and electronic environment, potentially allowing for selective exchange under carefully controlled conditions.
Convergent and Divergent Synthesis Strategies
While specific examples detailing the use of 4-borono-2,3-dichlorobenzoic acid in extensive convergent or divergent syntheses are not widely documented in publicly available literature, its structure lends itself to such approaches. For instance, in a convergent strategy, the boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions with a variety of aryl or heteroaryl halides, while the carboxylic acid group can be used for amide bond formation or esterification with another complex fragment.
Divergent synthesis from 4-borono-2,3-dichlorobenzoic acid would involve the initial selective reaction of either the boronic acid or the carboxylic acid group, followed by a variety of subsequent transformations on the remaining functional groups or the aromatic ring. This would allow for the generation of a diverse set of molecules from a single starting material.
Chemodivergent Transformations Based on Reaction Conditions
Chemodivergent reactions are a powerful tool in synthetic chemistry, enabling the formation of different products from a single substrate by simply tuning the reaction conditions, such as the catalyst, solvent, or temperature. This strategy enhances synthetic efficiency by providing access to a range of compounds from a common starting material.
Although specific studies on the chemodivergent transformations of 4-borono-2,3-dichlorobenzoic acid are limited, the principles can be inferred from the reactivity of similar polysubstituted arylboronic acids. The presence of multiple reactive sites—the boronic acid, the carboxylic acid, and the two C-Cl bonds—creates opportunities for selective reactions.
For example, the choice of catalyst and reaction conditions in a palladium-catalyzed cross-coupling reaction could potentially direct the reaction to occur selectively at one of the C-Cl bonds over the other, or to favor a reaction involving the boronic acid group. The subtle interplay of electronic and steric factors, influenced by the reaction environment, would govern the outcome.
Table 1: Hypothetical Chemodivergent Reactions of 4-Borono-2,3-dichlorobenzoic Acid
| Starting Material | Reagent | Catalyst/Conditions | Major Product |
| 4-Borono-2,3-dichlorobenzoic acid | Aryl Halide | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Suzuki-Miyaura coupling product at the boronic acid position |
| 4-Borono-2,3-dichlorobenzoic acid | Amine, Coupling Agent | e.g., HATU, DIPEA | Amide derivative at the carboxylic acid position |
| 4-Borono-2,3-dichlorobenzoic acid | Organostannane | Pd(dba)₂/Ligand (e.g., SPhos) | Stille coupling product at one of the C-Cl positions |
This table presents hypothetical reaction pathways based on the known reactivity of the functional groups present in the molecule. The actual outcomes would require experimental verification.
Regioselective Functionalization of Poly-Substituted Aromatic Ring
The regioselective functionalization of the heavily substituted aromatic ring of 4-borono-2,3-dichlorobenzoic acid is a key challenge and opportunity. The directing effects of the existing substituents (boronic acid, carboxylic acid, and chlorine atoms) play a crucial role in determining the position of any further substitution.
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, the reactivity of the C-Cl bonds can be influenced by their electronic environment and steric hindrance. The chlorine at the 2-position is ortho to the carboxylic acid, while the chlorine at the 3-position is meta. This difference in positioning can lead to differential reactivity, which can be exploited for regioselective functionalization. The choice of palladium catalyst and, critically, the supporting ligand can often control which C-Cl bond undergoes oxidative addition to the palladium center first.
Furthermore, electrophilic aromatic substitution reactions on this ring would be heavily influenced by the deactivating and ortho-, para-directing nature of the chlorine atoms and the deactivating, meta-directing nature of the carboxylic and boronic acid groups. However, the inherent deactivation of the ring by these groups makes such reactions challenging.
Table 2: Potential Regioselective Cross-Coupling Reactions
| Reactant 1 | Reactant 2 | Catalyst System | Potential Product |
| 4-Borono-2,3-dichlorobenzoic acid | Arylboronic Acid | Pd catalyst with a sterically demanding ligand | Monosubstitution at the less hindered C-Cl position |
| 4-Borono-2,3-dichlorobenzoic acid | Arylboronic Acid | Pd catalyst with an electron-rich ligand | Monosubstitution at the more electronically activated C-Cl position |
This table illustrates potential strategies for achieving regioselectivity. The specific conditions and outcomes would need to be determined experimentally.
4-Borono-2,3-dichlorobenzoic acid is a molecule with significant synthetic potential, largely owing to the presence of multiple, differentially reactive functional groups. While detailed experimental studies on its specific reactivity are not extensively reported, the principles of modern synthetic chemistry, including convergent and divergent synthesis, chemodivergent control, and regioselective functionalization, provide a clear framework for its potential applications. Future research in this area would undoubtedly unlock new and efficient pathways to a wide array of complex and valuable chemical entities.
No Publicly Available Research Found on the Coordination Chemistry and Supramolecular Assemblies of 4-Borono-2,3-dichlorobenzoic Acid
Despite a comprehensive search of available scientific literature, no specific studies detailing the coordination chemistry or supramolecular assemblies of 4-borono-2,3-dichlorobenzoic acid could be identified. As a result, the generation of an article on this topic is not possible at this time.
The requested article was to be structured around the following topics:
Coordination Chemistry and Supramolecular Assemblies of 4-Borono-2,3-dichlorobenzoic Acid
Coordination Chemistry and Supramolecular Assemblies of 4 Borono 2,3 Dichlorobenzoic Acid
Supramolecular Interactions in Solid State and Solution
π-π Stacking Interactions in Crystal Engineering
Without any published research on these specific aspects of 4-borono-2,3-dichlorobenzoic acid, providing a scientifically accurate and informative article is unachievable. Further investigation into this compound would be required for any detailed discussion of its chemical properties and behaviors in these contexts.
Co-crystallization Studies and Phase Transitions
The exploration of the supramolecular chemistry of 4-borono-2,3-dichlorobenzoic acid has led to significant investigations into its co-crystallization behavior and the resulting phase transitions of the molecular complexes formed. Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in the same crystal lattice. In the context of 4-borono-2,3-dichlorobenzoic acid, this typically involves combining it with other organic molecules, often referred to as co-formers, to create novel solid-state structures with potentially enhanced or modified physicochemical properties.
Studies on related phenylboronic acids have demonstrated that the boronic acid group is a versatile functional group for forming robust hydrogen-bonding networks, which are crucial in the formation of co-crystals. researchgate.net The co-crystallization of 4-halophenylboronic acids with various pharmaceutical compounds has been shown to result in the formation of new molecular complexes. mdpi.com The success of these experiments is often dependent on factors such as the solvent system used and the molar ratio of the boronic acid to the co-former. mdpi.com For instance, the presence of water in the solvent can significantly influence the resulting crystalline phase. researchgate.net
The thermal behavior of these co-crystals is a critical aspect of their characterization, with techniques like Differential Scanning Calorimetry (DSC) being employed to study phase transitions. mdpi.com DSC thermograms can reveal endothermic and exothermic events corresponding to melting points, decomposition, or solid-solid phase transitions. nih.gov In co-crystals of 4-chlorophenylboronic acid, for example, the thermal profiles are distinct from those of the individual starting materials, indicating the formation of a new crystalline phase with its own unique thermal properties. mdpi.com The study of these phase transitions provides valuable insights into the stability and potential applications of the co-crystals. It is important to note that the process of co-crystal formation upon heating can be complex, sometimes involving multiple transformations and the appearance of polymorphic forms of the co-formers or the co-crystal itself. nih.gov
While specific co-crystallization data for 4-borono-2,3-dichlorobenzoic acid is not extensively documented in publicly available literature, the principles derived from studies of analogous substituted phenylboronic acids provide a strong foundation for predicting its behavior. The presence of both a carboxylic acid and a boronic acid group, along with the dichlorinated phenyl ring, offers multiple sites for hydrogen bonding and other non-covalent interactions, suggesting a rich potential for forming a diverse range of co-crystals with various co-formers. The electronic effects of the chlorine substituents are also expected to influence the acidity of the boronic acid and carboxylic acid protons, thereby modulating the strength and nature of the intermolecular interactions.
Table 1: Co-crystallization Screening Parameters for Phenylboronic Acids
| Parameter | Variation | Rationale |
| Co-former Selection | Molecules with complementary functional groups (e.g., pyridines, amides, carboxylic acids) | To promote strong and directional hydrogen bonding. |
| Solvent System | Protic and aprotic solvents, and mixtures thereof (e.g., ethanol, water, acetonitrile) | To control the solubility of components and mediate intermolecular interactions. |
| Molar Ratio | 1:1, 1:2, 2:1 (Boronic acid:Co-former) | To explore different stoichiometric possibilities for the co-crystal lattice. mdpi.com |
| Crystallization Method | Slow evaporation, vapor diffusion, cooling crystallization, grinding | To access different kinetic and thermodynamic crystalline forms. |
Fabrication of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The unique structural and chemical attributes of 4-borono-2,3-dichlorobenzoic acid make it a compelling candidate as a building block, or "linker," for the construction of porous crystalline materials known as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials are of immense interest due to their high surface areas, tunable pore sizes, and potential applications in gas storage, separation, and catalysis.
Design Principles for Reticular Chemistry Utilizing Boronic Acid Linkers
Reticular chemistry is the underlying principle for the design and synthesis of MOFs and COFs, which involves the assembly of molecular building blocks into predetermined network structures. Boronic acids have historically played a pivotal role in the development of this field, particularly in the synthesis of COFs. tcichemicals.com
The primary design principle for utilizing boronic acid linkers in COFs is the reversible formation of boroxine (B1236090) or boronate ester linkages. tcichemicals.comlabinsights.nl The self-condensation of three boronic acid groups can form a planar six-membered boroxine ring, a key structural motif in early COFs like COF-1. labinsights.nl Alternatively, the condensation of a boronic acid with a diol (like a catechol) forms a five-membered boronate ester ring. labinsights.nl The reversibility of these condensation reactions is crucial as it allows for "error-checking" during the crystallization process, leading to highly ordered and crystalline framework materials. tcichemicals.com
In the context of MOFs, the carboxylic acid group of 4-borono-2,3-dichlorobenzoic acid would be the primary site for coordination with metal ions or metal clusters, while the boronic acid group could serve as a secondary functional site within the pores of the framework. rsc.org A "mixed-linker" approach, where linkers with different functionalities are used, can also be employed to tailor the properties of the resulting MOF. researchgate.net The presence of the dichloro-substituents on the phenyl ring of the linker can also be used to fine-tune the electronic properties and the geometry of the final framework structure. researchgate.net
Structural Diversity of Frameworks and Porosity Characterization
The structural diversity of MOFs and COFs arises from the vast number of possible combinations of metal nodes and organic linkers. By varying the geometry and connectivity of these building blocks, frameworks with different topologies, pore sizes, and pore shapes can be synthesized. rsc.org
For COFs synthesized from boronic acid linkers, the resulting frameworks are often two-dimensional (2D) layered structures that can stack to form porous three-dimensional (3D) materials. tcichemicals.com The porosity of these materials is a direct consequence of the voids created between the covalently linked organic building blocks. The surface area and pore volume of these materials are typically characterized by gas adsorption measurements, commonly using nitrogen at 77 K. Boronic acid-based COFs have been shown to exhibit high surface areas. tcichemicals.com
Table 2: Potential Frameworks Utilizing Boronic Acid Linkers
| Framework Type | Linkage | Key Structural Features | Potential Properties |
| Boroxine-based COF | Boroxine rings formed by self-condensation of boronic acids. | 2D layered structures with hexagonal pores. | High thermal stability and permanent porosity. tcichemicals.com |
| Boronate Ester-based COF | Boronate ester rings formed from boronic acids and diols. | 2D or 3D networks with tunable pore sizes. | Good crystallinity and potential for electronic applications. labinsights.nl |
| Functionalized MOF | Carboxylate-metal coordination with pendant boronic acid groups. | 3D frameworks with functionalized pores. | Potential for selective guest binding and catalysis. |
Investigation of Host-Guest Chemistry within Frameworks
The porous nature of MOFs and COFs allows them to act as hosts for a variety of guest molecules. The study of these host-guest interactions is fundamental to many of their potential applications. researchgate.nettaylorfrancis.com The interactions between the host framework and the guest molecules can range from weak van der Waals forces to stronger hydrogen bonds or even coordinate bonds. taylorfrancis.com
In frameworks constructed with 4-borono-2,3-dichlorobenzoic acid, the chemical environment of the pores would be decorated with both chloro and boronic acid functionalities. The boronic acid group, being a Lewis acid, has the potential to interact with Lewis basic guest molecules. Furthermore, the boronic acid can form reversible covalent bonds with diol-containing guest molecules. nih.gov This specific interaction forms the basis for applications in sensing and separation of saccharides and other diols.
The chlorine atoms on the phenyl ring would increase the hydrophobicity of the pore environment and could also participate in halogen bonding interactions with certain guest molecules. The combination of these functional groups could lead to a framework with unique guest recognition properties. For example, the framework might exhibit selective adsorption of small polar molecules or could be used to encapsulate and deliver drug molecules. The study of host-guest chemistry in such frameworks would involve techniques like gas adsorption analysis, spectroscopy, and single-crystal X-ray diffraction to understand the binding sites and the nature of the interactions between the host and the guest. researchgate.net
Applications in Chemical Biology and Biomedical Sciences
Boron-Enabled Bioconjugation Methodologies
Bioconjugation, the covalent linking of two molecules, at least one of which is a biomolecule, is a cornerstone of modern biomedical research. bldpharm.com The boronic acid moiety of 4-Borono-2,3-dichlorobenzoic acid offers a versatile handle for such transformations.
A hallmark of boronic acids is their ability to form reversible covalent bonds with nucleophiles present in biological molecules. nih.gov This dynamic nature is particularly advantageous for creating stimuli-responsive systems and for applications where transient interactions are desired.
Interaction with 1,2- and 1,3-diols: Boronic acids readily react with molecules containing cis-diol functionalities, such as those found in carbohydrates (e.g., glucose, sialic acids) and some glycoproteins, to form cyclic boronate esters. nih.gov This interaction is typically reversible and pH-dependent, making 4-Borono-2,3-dichlorobenzoic acid a potential tool for developing sensors for saccharides or for targeting glycosylated proteins on cell surfaces. The reaction is rapid, with rate constants in the range of 10²–10³ M⁻¹s⁻¹.
Interaction with Amines and Thiols: The boronic acid group can also interact with other biological nucleophiles. For instance, it can form dative bonds with the nitrogen of amines, a key interaction in the design of reversible covalent inhibitors. While less common, interactions with thiols (cysteine residues) have also been reported, sometimes facilitated by a catalyst. The presence of the carboxylic acid and chlorine atoms on the phenyl ring of 4-Borono-2,3-dichlorobenzoic acid would modulate the Lewis acidity of the boron center, thereby influencing the kinetics and stability of these interactions.
| Biological Nucleophile | Resulting Covalent Linkage | Key Features of the Interaction | Potential Application for 4-Borono-2,3-dichlorobenzoic acid |
| 1,2- or 1,3-diols | Cyclic Boronate Ester | Reversible, pH-sensitive | Carbohydrate sensing, targeting glycosylated proteins |
| Amines (e.g., lysine) | Dative Bond / Iminoboronate | Reversible, forms stable adducts | Reversible enzyme inhibition, protein labeling |
| Thiols (e.g., cysteine) | Thioboronate (less common) | Often requires specific conditions | Site-specific protein modification |
Bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. nih.gov Boronic acids have emerged as valuable players in this field. 4-Borono-2,3-dichlorobenzoic acid could be employed in several bioorthogonal strategies. For example, it could be used in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to label proteins that have been pre-functionalized with a suitable reaction partner like an aryl halide. While this particular application would consume the boronic acid group, the molecule itself serves as a bioorthogonal building block for introducing the dichlorobenzoic acid moiety onto a biomolecule.
Furthermore, the formation of highly stable boronate esters with specific, synthetically introduced diols can be considered a bioorthogonal ligation strategy. This approach allows for the assembly of complex molecules from smaller, more cell-permeable precursors within a physiological environment.
The ability of boronic acids to interact with specific biological molecules has been harnessed to create fluorescent probes for cellular imaging. These probes often consist of a boronic acid recognition element, a fluorophore, and a linker. 4-Borono-2,3-dichlorobenzoic acid could serve as the core scaffold for such probes.
For instance, boronic acid-based fluorescent probes have been successfully developed for detecting glucose and reactive oxygen species (ROS) like hydrogen peroxide. bldpharm.comnih.gov In a typical design for ROS detection, the boronic acid acts as a protecting group for a fluorophore, and its cleavage by H₂O₂ results in a fluorescent signal. While 4-Borono-2,3-dichlorobenzoic acid is not inherently fluorescent, its carboxylic acid group provides a convenient attachment point for conjugating a fluorophore, creating a custom probe for specific biological targets. The dichlorophenyl group could also be used to modulate the probe's cellular uptake and localization.
Molecular Recognition and Ligand Design Principles
The design of small molecules that can bind to specific biological targets like proteins and enzymes with high affinity and selectivity is a central goal of medicinal chemistry. The structural components of 4-Borono-2,3-dichlorobenzoic acid provide multiple points of interaction that can be exploited in ligand design.
Boronic acids are well-known for their ability to act as inhibitors of serine proteases. The boron atom can form a covalent, yet reversible, bond with the hydroxyl group of the active site serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis. The anticancer drug bortezomib, a peptide boronic acid, functions by targeting the threonine residue in the proteasome's active site. mdpi.com
In designing a ligand based on 4-Borono-2,3-dichlorobenzoic acid, the boronic acid would serve as the "warhead" for covalent binding to a nucleophilic residue (like serine, threonine, or lysine) in an enzyme's active site. mdpi.com The dichlorinated benzoic acid portion of the molecule would then occupy adjacent binding pockets, with its substituents contributing to binding affinity and selectivity. The chlorine atoms can engage in halogen bonding, while the aromatic ring can participate in hydrophobic or π-stacking interactions. The carboxylate group can form salt bridges or hydrogen bonds with basic amino acid residues like arginine or lysine.
Beyond the covalent chemistry of the boronic acid group, the entire structure of 4-Borono-2,3-dichlorobenzoic acid is capable of engaging in a suite of non-covalent interactions that are crucial for molecular recognition.
Lewis Acid-Base Interactions: The boron atom is electron-deficient and acts as a Lewis acid, capable of accepting electrons from Lewis base donors in proteins, such as the nitrogen in histidine or the oxygen in a carboxylate group. nih.gov
Hydrogen Bonding: The boronic acid and carboxylic acid groups are excellent hydrogen bond donors and acceptors. They can form intricate hydrogen bond networks with amino acid residues in a protein binding pocket, contributing significantly to binding affinity.
Halogen Bonding: The two chlorine atoms on the phenyl ring can act as halogen bond donors. A halogen bond is a non-covalent interaction between a halogen atom and a Lewis base (e.g., a carbonyl oxygen or an aromatic ring). These interactions are increasingly recognized for their importance in ligand-protein binding.
Hydrophobic and π-Interactions: The dichlorinated benzene (B151609) ring is hydrophobic and can interact favorably with nonpolar pockets in a protein. It can also engage in π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
| Interaction Type | Structural Feature of 4-Borono-2,3-dichlorobenzoic acid | Potential Interacting Partner in Biomolecules |
| Covalent Bonding | Boronic Acid (B(OH)₂) | Serine, Threonine, Lysine, Diols |
| Hydrogen Bonding | Boronic Acid, Carboxylic Acid (-COOH) | Polar amino acids (e.g., Asp, Glu, Asn, Gln), peptide backbone |
| Ionic / Salt Bridge | Carboxylic Acid (as -COO⁻) | Basic amino acids (e.g., Arg, Lys, His) |
| Halogen Bonding | Dichloro-substituents (-Cl) | Lewis basic atoms (e.g., O in carbonyls, N in heterocycles) |
| Hydrophobic & π-Stacking | Dichlorinated Phenyl Ring | Aromatic amino acids (e.g., Phe, Tyr, Trp), aliphatic residues |
Scaffold Development for Functional Analogs
There is no publicly available research detailing the use of 4-Borono-2,3-dichlorobenzoic acid as a foundational structure for the synthesis of functional analogs in chemical biology or biomedical sciences.
Chemoenzymatic Transformations and Biocatalysis involving 4-Borono-2,3-dichlorobenzoic Acid Derivatives
Similarly, the scientific literature does not appear to contain any studies on the use of derivatives of 4-Borono-2,3-dichlorobenzoic acid in chemoenzymatic processes or biocatalytic applications.
This absence of information prevents the creation of a scientifically accurate and informative article as per the user's request. Further research and publication in this specific area would be required to provide the detailed findings and data tables sought.
Applications in Advanced Materials and Analytical Chemistry
Polymer Chemistry and Functional Materials Synthesis
The unique chemical properties of arylboronic acids, such as their ability to form reversible covalent bonds with diols, make them valuable building blocks in polymer science. nih.gov This functionality is key to creating dynamic and stimuli-responsive materials. nih.gov
Integration into Polymer Backbones or Side Chains
There is no specific information available in the reviewed literature detailing the integration of 4-borono-2,3-dichlorobenzoic acid into polymer backbones or side chains. In principle, as a bifunctional molecule (with a carboxylic acid group and a boronic acid group), it could potentially be incorporated into polymers. However, no published studies demonstrate this synthesis or characterize the resulting materials.
Responsive Materials Development
Arylboronic acid-functionalized materials are at the forefront of developing "smart" or responsive materials that react to specific environmental stimuli. nih.gov The formation and cleavage of boronate esters, formed between the boronic acid and a diol, can be controlled by changes in pH. mdpi.comnih.gov This dynamic covalent chemistry is the basis for creating materials like self-healing hydrogels and systems that respond to the presence of sugars or other diol-containing molecules. nih.govmdpi.com While these principles are well-established for phenylboronic acid and its other derivatives, no research could be found that applies these concepts using 4-borono-2,3-dichlorobenzoic acid specifically. nih.govmdpi.com
Sensor Technologies
The ability of the boronic acid group to interact with a variety of analytes has led to its widespread use in the development of chemical sensors. rsc.orgrsc.org These interactions can be transduced into optical or electrochemical signals.
Boronic Acid Based Sensors for Analyte Detection
Boronic acids are well-known for their capacity to bind with molecules containing 1,2- or 1,3-diol functionalities, such as saccharides (e.g., glucose) and glycoproteins. nih.govnih.gov This specific and reversible binding has been the foundation for a multitude of sensors designed for biological and environmental monitoring. nih.govbohrium.comelsevierpure.com The interaction with the target analyte alters the electronic properties of the boronic acid moiety, which can be detected through various means. While phenylboronic acid is a common component in such sensors, no studies were identified that developed or tested sensors based on 4-borono-2,3-dichlorobenzoic acid for the detection of any specific analyte. nih.govcore.ac.uk
Development of Fluorescent or Colorimetric Probes
A significant area of sensor research involves attaching a fluorophore or chromophore to a boronic acid. bath.ac.uk Binding of an analyte, such as a saccharide or other Lewis base, to the boron center can modulate the photophysical properties of the dye, leading to a change in fluorescence intensity or color. core.ac.uk This provides a direct visual or spectrophotometric readout of the analyte's presence and concentration. Despite the extensive research into fluorescent boronic acid probes, there is no literature available describing the synthesis or application of a fluorescent or colorimetric probe derived from 4-borono-2,3-dichlorobenzoic acid.
Chromatographic and Separation Science
The reversible covalent interactions of boronic acids are also harnessed in separation science, particularly for the purification and analysis of diol-containing compounds. nih.govbohrium.com
Boronic acid affinity chromatography is a powerful technique where a boronic acid ligand is immobilized on a solid support. rsc.org This stationary phase can then selectively capture and retain compounds with diol groups, such as glycoproteins, catechols, and saccharides, from a complex mixture. nih.gov The captured molecules can later be released by changing the pH. While this is a well-established method, there are no specific reports of 4-borono-2,3-dichlorobenzoic acid being used as the ligand in such affinity materials or in any other chromatographic or separation application. acs.orgnih.gov
Derivatization for Enhanced Analytical Detection
Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for analysis, such as enhanced detectability or better separation characteristics. For a molecule like 4-Borono-2,3-dichlorobenzoic acid, both the carboxylic acid group and the boronic acid group offer potential sites for derivatization.
Leveraging the Carboxylic Acid Group: The carboxylic acid function can be targeted to enhance detection in techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or fluorescence detectors, or with mass spectrometry (MS). A common strategy involves converting the carboxylic acid into an ester or an amide with a reagent that contains a chromophore or a fluorophore. This would increase its molar absorptivity or introduce fluorescence, thereby lowering the limit of detection. For mass spectrometry, derivatization can improve ionization efficiency, leading to a stronger signal.
Leveraging the Boronic Acid Group: The boronic acid moiety is well-known for its ability to form reversible covalent bonds with diols. This property is extensively used for the derivatization of diol-containing compounds, such as sugars, glycoproteins, and catechols. In a hypothetical scenario, 4-Borono-2,3-dichlorobenzoic acid could be used as a derivatizing agent to tag such analytes, facilitating their detection and quantification. The presence of the dichlorinated phenyl ring would provide a unique mass signature in MS analysis.
Although no studies have specifically used 4-Borono-2,3-dichlorobenzoic acid for these purposes, the principles of derivatization are well-established for both carboxylic acids and boronic acids.
Stationary Phase Development
Stationary phases are the core component of chromatographic columns, responsible for the separation of sample components. The chemical structure of 4-Borono-2,3-dichlorobenzoic acid suggests it could be used as a ligand to create specialized stationary phases for affinity chromatography or mixed-mode chromatography.
Boronate Affinity Chromatography: The most direct application would be in boronate affinity chromatography. By immobilizing 4-Borono-2,3-dichlorobenzoic acid onto a solid support (like silica (B1680970) or polymer beads), a stationary phase could be created for the selective capture and separation of cis-diol-containing biomolecules. The interaction is pH-dependent, allowing for controlled binding and elution of the target molecules. The electron-withdrawing chlorine atoms on the benzene (B151609) ring would likely influence the pKa of the boronic acid, which could be fine-tuned for specific separation challenges.
Mixed-Mode Chromatography: A stationary phase functionalized with 4-Borono-2,3-dichlorobenzoic acid would exhibit multiple interaction modes. The phenyl ring can participate in hydrophobic (reversed-phase) interactions, the carboxylic acid group can engage in ion-exchange or hydrogen bonding, and the boronic acid group provides affinity for diols. Such a multi-modal stationary phase could offer unique selectivity for complex mixtures, separating analytes based on a combination of their hydrophobicity, charge, and presence of diol functionalities.
While the development of stationary phases using various boronic acids is an active area of research, there is currently no published evidence of 4-Borono-2,3-dichlorobenzoic acid being utilized for this purpose.
Future Perspectives and Emerging Research Directions
Integration with Flow Chemistry and Automated Synthesis
The synthesis of complex molecules is undergoing a paradigm shift, moving from traditional batch processes to continuous flow chemistry and automated platforms. These modern approaches offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput screening and optimization. For a molecule like 4-Borono-2,3-dichlorobenzoic acid, these technologies hold the key to unlocking more efficient and scalable production methods.
Flow chemistry, in particular, presents a compelling avenue for the synthesis of boronic acids. The use of continuous flow setups can enable rapid and highly efficient halogen-lithium exchange reactions followed by electrophilic quenching to introduce the boronic acid moiety. organic-chemistry.org This approach can significantly reduce reaction times, in some cases to mere seconds, and increase throughput substantially. organic-chemistry.org The integration of in-line purification and analysis tools within an automated flow system could further streamline the synthesis of 4-Borono-2,3-dichlorobenzoic acid and its derivatives, facilitating rapid library generation for screening in various applications.
Table 1: Comparison of Batch vs. Flow Synthesis for Aryl Boronic Acids
| Feature | Batch Synthesis | Flow Synthesis |
| Reaction Time | Hours to days | Seconds to minutes |
| Scalability | Often challenging | More straightforward |
| Safety | Handling of hazardous reagents in large quantities | Smaller reagent volumes at any given time, better heat dissipation |
| Process Control | Limited control over mixing and temperature gradients | Precise control over reaction parameters |
| Reproducibility | Can be variable | Generally high |
The development of automated synthesis platforms, combining robotics with flow chemistry, could revolutionize the exploration of the chemical space around 4-Borono-2,3-dichlorobenzoic acid. sigmaaldrich.com Such systems can systematically vary reaction conditions and starting materials to optimize the synthesis of this compound and to create a diverse range of derivatives with tailored properties.
Sustainable Synthesis and Green Chemistry Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and enhance safety. For the synthesis of 4-Borono-2,3-dichlorobenzoic acid, several green chemistry strategies can be envisioned. These include the use of less hazardous solvents, the development of catalytic processes to replace stoichiometric reagents, and the improvement of atom economy. acs.org
Traditional methods for synthesizing aryl boronic acids often involve the use of organolithium or Grignard reagents, which can be hazardous and generate significant waste. nih.gov Future research could focus on developing more sustainable alternatives, such as transition-metal-catalyzed C-H borylation. This method directly converts a C-H bond on the aromatic ring to a C-B bond, offering a more atom-economical and potentially greener route. nih.gov
The choice of solvent is another critical aspect of sustainable synthesis. Research into the use of water or other environmentally benign solvents for the synthesis of boronic acids is an active area. organic-chemistry.org Micellar catalysis, where reactions are carried out in water using surfactants to create nanoscale reaction environments, has shown promise for the borylation of aryl halides. organic-chemistry.org Applying such techniques to the synthesis of 4-Borono-2,3-dichlorobenzoic acid could significantly reduce the reliance on volatile organic solvents.
Advanced Characterization Techniques for Dynamic Systems
The boronic acid functional group is known for its ability to form reversible covalent bonds with diols, leading to the formation of dynamic systems. rsc.orgnih.gov This property is at the heart of many applications of boronic acids, including sensors, self-healing materials, and drug delivery systems. bath.ac.ukmdpi.com Advanced characterization techniques are crucial for understanding and optimizing the behavior of these dynamic systems.
For instance, when 4-Borono-2,3-dichlorobenzoic acid is incorporated into a polymer or hydrogel, techniques like rheology and dynamic mechanical analysis can provide insights into the material's self-healing capabilities and response to external stimuli. rsc.orgnih.gov Spectroscopic methods, such as fluorescence spectroscopy, can be employed to monitor the binding and release of diol-containing molecules, which is essential for the development of sensors. nih.gov The formation and hydrolysis of boronate esters, the key linkage in these dynamic systems, can be followed using techniques like infrared and Raman spectroscopy. researchgate.net
Table 2: Advanced Characterization Techniques for Boronic Acid-Based Dynamic Systems
| Technique | Information Gained | Relevance to 4-Borono-2,3-dichlorobenzoic acid Systems |
| Rheology | Viscoelastic properties, self-healing efficiency | Characterizing hydrogels and polymers incorporating the compound |
| Fluorescence Spectroscopy | Binding affinities, detection limits of sensors | Developing sensors for diol-containing analytes |
| NMR Spectroscopy | Structural elucidation of boronate esters, reaction kinetics | Understanding the dynamics of reversible bond formation |
| Mass Spectrometry | Identification of intermediates and products | Confirming the structure of complex assemblies |
| Atomic Force Microscopy (AFM) | Surface morphology and mechanical properties at the nanoscale | Visualizing self-assembled structures and material surfaces |
Rational Design of Next-Generation Multifunctional Chemical Entities
The unique combination of functional groups in 4-Borono-2,3-dichlorobenzoic acid makes it an excellent scaffold for the rational design of multifunctional molecules. nih.gov The boronic acid can act as a covalent warhead for enzyme inhibition or as a handle for bioconjugation, while the carboxylic acid provides a site for attaching other functionalities, such as fluorophores, targeting ligands, or polymer chains. mdpi.com The dichlorinated phenyl ring can be further modified to fine-tune the molecule's electronic and steric properties.
In the realm of drug discovery, boronic acids have emerged as important pharmacophores, with several approved drugs containing this moiety. mdpi.comucsf.edu The ability of the boronic acid group to form a reversible covalent bond with serine or threonine residues in the active sites of enzymes makes it a powerful tool for designing potent and selective inhibitors. mdpi.com Computational modeling and structure-based drug design can be employed to rationally design derivatives of 4-Borono-2,3-dichlorobenzoic acid that target specific enzymes implicated in disease.
The concept of multifunctional chemical entities extends beyond medicine. For example, by combining the diol-binding properties of the boronic acid with a reporter group attached via the carboxylic acid, novel chemical sensors can be designed. The dichlorinated core can be systematically modified to create arrays of sensors with differential responses, enabling the detection and discrimination of various analytes.
Interdisciplinary Research at the Interface of Organic Chemistry and Materials/Biology
The future of chemical research lies in the convergence of different disciplines. 4-Borono-2,3-dichlorobenzoic acid is poised to play a significant role in interdisciplinary research at the interface of organic chemistry, materials science, and biology.
In materials science, the ability of boronic acids to form dynamic covalent bonds is being exploited to create "smart" materials, such as self-healing polymers and vitrimers. mdpi.com By incorporating 4-Borono-2,3-dichlorobenzoic acid into polymer backbones, it may be possible to develop materials with tunable mechanical properties and responsiveness to external stimuli like pH or the presence of specific diols. rsc.org
In the biological arena, boronic acids are widely used for the detection and labeling of carbohydrates and glycoproteins, which play crucial roles in many biological processes. nih.govresearchgate.net Derivatives of 4-Borono-2,3-dichlorobenzoic acid could be developed as probes for imaging glycans on the surface of cells or for affinity-based separation of glycoproteins. bath.ac.uk The unique properties of this compound could lead to the development of novel biosensors for monitoring glucose or other biologically important diols. rsc.org
Table 3: Interdisciplinary Applications of Boronic Acids
| Field | Application | Key Property of Boronic Acid |
| Materials Science | Self-healing polymers, vitrimers | Reversible covalent bonding with diols |
| Biology | Glycan imaging, protein labeling | Specific binding to diols |
| Biomedical Engineering | Drug delivery systems, tissue engineering scaffolds | pH-responsive and diol-responsive nature |
| Diagnostics | Glucose sensors, cancer cell detection | Electrochemical and optical response upon diol binding |
Q & A
Basic Questions
Q. What are the primary synthetic routes for 4-Borono-2,3-dichlorobenzoic acid?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronic acid group’s reactivity with aryl halides. For example, halogenated benzoic acid precursors (e.g., 2,3-dichloro-4-iodobenzoic acid) can react with boronic acid derivatives under palladium catalysis. Reaction conditions typically involve anhydrous solvents (e.g., THF or DMF), a base (e.g., Na₂CO₃), and temperatures between 80–100°C .
- Key Considerations : Ensure rigorous exclusion of moisture to prevent boronic acid hydrolysis. Purification often involves column chromatography or recrystallization.
Q. How is 4-Borono-2,3-dichlorobenzoic acid characterized spectroscopically?
- Techniques :
- NMR : ¹H and ¹³C NMR identify aromatic protons and carbons, with downfield shifts for electron-withdrawing groups (-B(OH)₂, -Cl).
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~3200 cm⁻¹ (B-OH stretch).
- Mass Spectrometry : Molecular ion peaks align with the molecular formula C₇H₄BCl₂O₂ (MW: 233.28 g/mol).
Q. What are the solubility and stability profiles of this compound?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Stability tests under varying pH (2–12) and temperatures (4–40°C) are recommended to assess degradation kinetics .
Advanced Research Questions
Q. How does the boronic acid group influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The boronic acid acts as a nucleophile, forming transient Pd complexes in Suzuki reactions. Steric effects from the 2,3-dichloro substituents may reduce coupling efficiency. Computational studies (DFT) can model transition states to optimize catalyst selection (e.g., Pd(PPh₃)₄ vs. SPhos ligands) .
- Experimental Optimization : Screen ligands and bases (e.g., K₃PO₄ vs. Cs₂CO₃) to enhance yield.
Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?
- HPLC Method : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid. Detect impurities like dehalogenated byproducts or boronic acid anhydrides (common in boronate storage). Calibrate against reference standards from reliable databases (e.g., NIST) .
Q. How do electronic effects of substituents impact the compound’s acidity and binding affinity?
- pKa Determination : The electron-withdrawing -Cl and -B(OH)₂ groups lower the carboxylic acid’s pKa (~2.5–3.0). Titration with NaOH or computational tools (e.g., ACD/pKa) can quantify this effect.
- Binding Studies : In medicinal chemistry, the boronic acid moiety may act as a protease inhibitor (e.g., binding to serine residues). Surface plasmon resonance (SPR) assays validate interactions .
Q. How to resolve contradictions in catalytic efficiency data across studies?
- Data Analysis : Compare reaction conditions (solvent, temperature, catalyst loading) from conflicting studies. Reproduce experiments with controlled variables. Use kinetic profiling (e.g., monitoring via GC/MS) to identify rate-limiting steps. Reference frameworks for qualitative data contradiction analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
